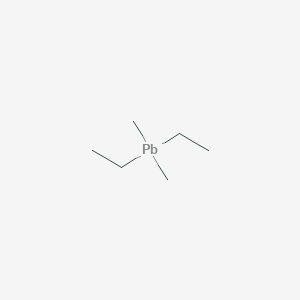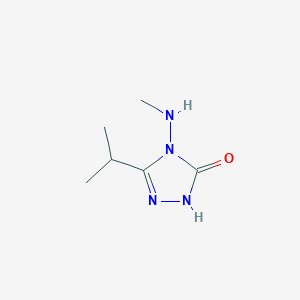
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one, also known as MAPT or MPT, is a chemical compound that belongs to the class of triazolone derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to act on the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of the GABA receptor, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may reduce the excitability of neurons, leading to its sedative and anxiolytic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can affect the levels of several neurotransmitters in the brain, including dopamine, serotonin, and GABA. It has also been reported to reduce the activity of glutamate, which is an excitatory neurotransmitter. These effects may contribute to the anxiolytic and sedative properties of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one. One potential area of study is its potential as an anticonvulsant drug. Another direction is to investigate its effects on the GABA receptor and its potential as a treatment for anxiety disorders. Additionally, the development of new synthesis methods for 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one may lead to further research and applications in the field of medicine.
In conclusion, 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one is a chemical compound that has potential applications in scientific research. Its unique properties make it a promising candidate for further study in the fields of medicine and pharmacology. By understanding its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can gain a better understanding of this compound and its potential for research.
Synthesemethoden
The synthesis of 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can be achieved through various methods, including the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-3-one in the presence of a strong base. Another method involves the reaction between 2-aminopropan-1-ol and 4-methyl-1,2,4-triazol-5-one in the presence of a strong acid. These methods have been reported to yield high purity 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one.
Wissenschaftliche Forschungsanwendungen
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one has been found to have potential applications in scientific research, particularly in the field of medicine. It has been reported to possess anticonvulsant, anxiolytic, and sedative properties. Studies have also shown that 4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one can act as a GABA receptor agonist, which may contribute to its pharmacological effects.
Eigenschaften
CAS-Nummer |
132662-50-1 |
|---|---|
Produktname |
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
Molekularformel |
C6H12N4O |
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
4-(methylamino)-3-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H12N4O/c1-4(2)5-8-9-6(11)10(5)7-3/h4,7H,1-3H3,(H,9,11) |
InChI-Schlüssel |
SLTURTBHELKEGY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC(=O)N1NC |
Kanonische SMILES |
CC(C)C1=NNC(=O)N1NC |
Synonyme |
3H-1,2,4-Triazol-3-one,2,4-dihydro-4-(methylamino)-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



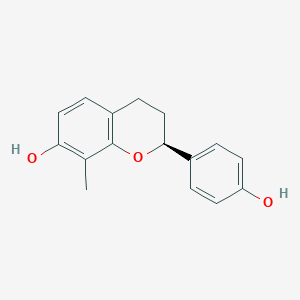
![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)

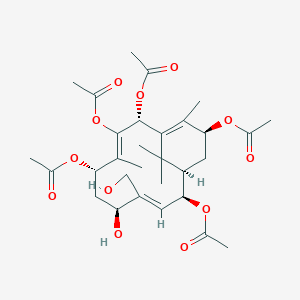
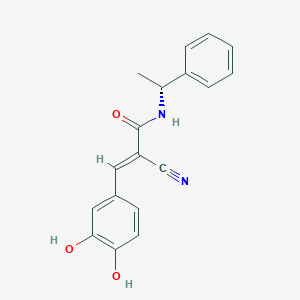
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
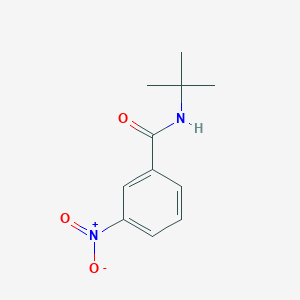
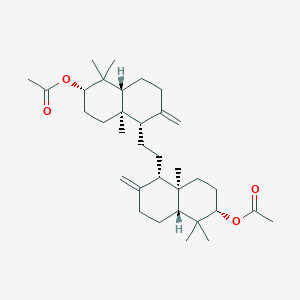
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)
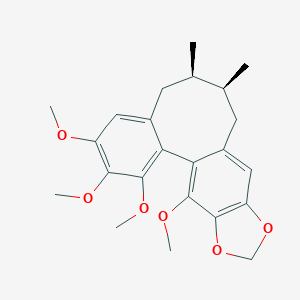

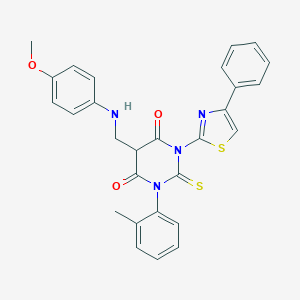
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
